![molecular formula C26H21FN2OS B2393739 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide CAS No. 339064-44-7](/img/structure/B2393739.png)
2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide, also known as FPTB, is a compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of anilides and has been found to exhibit promising activity in various biological systems.
作用机制
The mechanism of action of 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide is not fully understood. However, it has been found to inhibit the activity of several enzymes and proteins, including acetylcholinesterase, butyrylcholinesterase, and β-amyloid. These enzymes and proteins are involved in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders. 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide has also been found to inhibit the activity of several inflammatory mediators, including TNF-α, IL-6, and COX-2.
Biochemical and physiological effects:
2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes and proteins, including acetylcholinesterase, butyrylcholinesterase, and β-amyloid. It has also been found to inhibit the activity of several inflammatory mediators, including TNF-α, IL-6, and COX-2. 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide has been found to exhibit anti-tumor and anti-microbial activity.
实验室实验的优点和局限性
2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide has several advantages for lab experiments. It has been well characterized and has been found to exhibit promising activity in various biological systems. However, there are also some limitations to using 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Additionally, 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide has not been extensively studied in vivo, which may limit its potential as a therapeutic agent.
未来方向
There are several future directions for research on 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide. One area of research is to further elucidate the mechanism of action of 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide. Another area of research is to study the potential of 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to determine the safety and efficacy of 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide in vivo. Overall, 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide has shown promising activity in various biological systems and warrants further investigation as a potential therapeutic agent.
合成方法
The synthesis of 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide involves the reaction of 4-aminobenzonitrile with 4-fluorobenzyl chloride to form 4-(4-fluorobenzylamino)benzonitrile. This compound is then reacted with 4-pyridinecarboxaldehyde to form 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide. The synthesis method has been well established and has been used in several studies.
科学研究应用
2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activity. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide has been found to inhibit the activity of several enzymes and proteins, including acetylcholinesterase, butyrylcholinesterase, and β-amyloid.
属性
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2OS/c27-22-9-5-21(6-10-22)18-31-25-4-2-1-3-24(25)26(30)29-23-11-7-19(8-12-23)17-20-13-15-28-16-14-20/h1-16H,17-18H2,(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIFZUMUYSQDEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)SCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

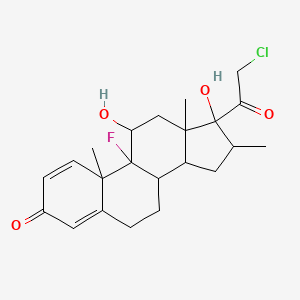
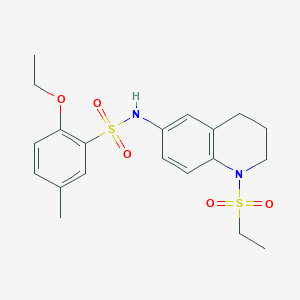
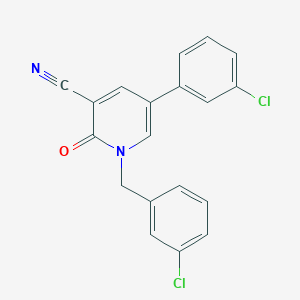
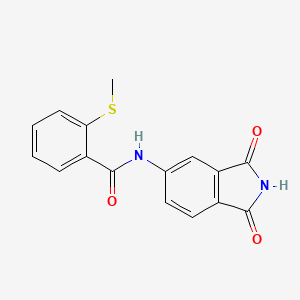
![1-[3-(Benzotriazol-1-yl)-2-chloropropyl]benzotriazole](/img/structure/B2393665.png)
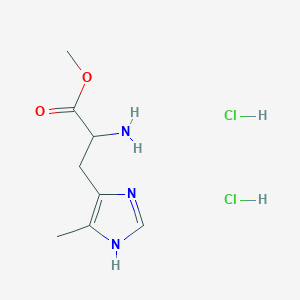
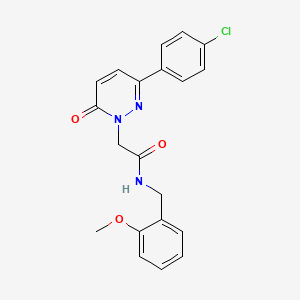

![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2393671.png)

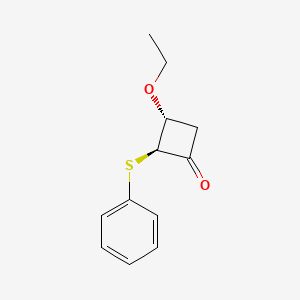
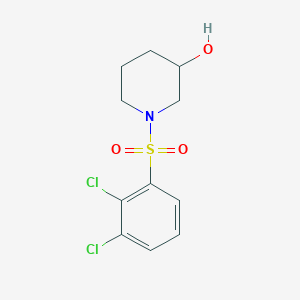
![4-butoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2393676.png)
